N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylformamide, ethyl iodide, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the compound.
Scientific Research Applications
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- **N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H23N7O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[5-(dimethylcarbamoyl)-1-ethylpyrazol-4-yl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N7O2S/c1-6-28-18(21(30)26(3)4)15(11-22-28)24-20(29)13-10-14(16-8-7-9-31-16)23-19-17(13)12(2)25-27(19)5/h7-11H,6H2,1-5H3,(H,24,29) |
InChI Key |
KUYNOBYEFWRJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4)C(=O)N(C)C |
Origin of Product |
United States |
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